Compound Description: This compound is identified as a degradation product of levofloxacin in aqueous solution when exposed to bismuth vanadate catalyst and visible light. [ [] ] It is one of the three main initial products formed after 30 minutes of reaction. [ [] ]
Compound Description: This compound is identified as the main product from the oxidation of levofloxacin by hexacyanoferrate(III) in an aqueous alkaline medium. [ [] ]
Relevance: This compound shares structural similarities with 6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one, including the core quinolone structure with a 6-fluoro and 7-(4-methylpiperazin-1-yl) substituent. It also contains a fused oxazine ring at a similar position, although it lacks the 3-tosyl and 4-oxo groups present in the target compound. [ [] ] https://www.semanticscholar.org/paper/555def4df6f7272b8e185f409b80ba7911b18f30
Compound Description: This compound is identified as a transformation product resulting from the reductive degradation of ciprofloxacin by Au@CeO2–rGO nanohybrids. [ [] ] This transformation is noted for potentially decreasing bacterial exposure to antibacterial chemicals. [ [] ]
Relevance: This compound is a fluoroquinolone derivative, similar to 6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one. They share a core quinolone structure with a 6-fluoro substituent and a piperazinyl group at the 7-position. While the target compound has a methyl group at position 1 and a 4-methyl substituent on the piperazine ring, this compound has a cyclopropyl group at position 1 and an unsubstituted piperazine ring. The target compound also possesses a 3-tosyl and 4-oxo group, absent in this compound. [ [] ] https://www.semanticscholar.org/paper/e08eae370a3a6cf28d2eeac3cd737d2c14af8592
Compound Description: This compound is identified as a degradation product of levofloxacin in aqueous solution when exposed to bismuth vanadate catalyst and visible light. [ [] ] It is one of the three main initial products formed after 30 minutes of reaction. [ [] ]
Compound Description: This compound is a degradation product of levofloxacin in aqueous solution when exposed to bismuth vanadate catalyst and visible light. [ [] ] It is one of the three main initial products formed after 30 minutes of reaction. [ [] ]
Relevance: This compound also exhibits a core quinolone structure with a piperazinyl substituent at the 7-position, similar to 6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one. While the target compound has a 4-methyl group on the piperazine ring, this compound possesses an unsubstituted piperazine ring. Additionally, the target compound has a 6-fluoro, 3-tosyl, and 4-oxo group while this compound has a fused oxazine ring and a 6-carboxylic acid group. [ [] ] https://www.semanticscholar.org/paper/03f75f626d85031f8d2a76ee31b357e072ca009e
Norfloxacin
Compound Description: Norfloxacin, or 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a fluoroquinolone antibacterial drug. It is mentioned as the parent compound in a study focusing on converting antibacterial fluoroquinolones to antitumor compounds by replacing the 3-carboxylic acid group with a 1,3,4-oxadiazole-thione ring. [ [] ]
Pefloxacin
Compound Description: Pefloxacin, a fluoroquinolone antibacterial drug, is the parent compound in a study aiming to transform antibacterial fluoroquinolones into antitumor compounds. This transformation involves replacing the 3-carboxylic acid group of pefloxacin with a 1,3,4-oxadiazole-thione ring. [ [] ]
Levofloxacin
Compound Description: Levofloxacin, a fluoroquinolone antibiotic, is known to undergo photodegradation under aerobic conditions in UV-A light. This process results in the formation of 6-fluoro-1-methyl-4-oxo-7-[piperazin-1-yl]-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid as the major photoproduct. [ [] ]
Danofloxacin
Compound Description: Danofloxacin is a fluoroquinolone antibiotic. It has been crystallized in its zwitterionic dihydrate form. [ [] ]
Ofloxacin
Compound Description: Ofloxacin is a broad-spectrum fluoroquinolone antibacterial agent. Its structure has been investigated through NMR spectroscopy of its methylated derivative, Methyl-Ofloxacin (Me-OFL). [ [] ]
Compound Description: This compound is a major photoproduct formed during the oxidative photodegradation of prulifloxacin under aerobic conditions and UV-A light. [ [] ]
(S) N-(3-p-methoxylphenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,8-(3,1-propoxy)-quinolin-4(1H)-one-3-carbonyl hydrazine (FQ-10)
Compound Description: This compound, also referred to as p-Methoxycinnamaldehyde levofloxacin-3-ylhydrazone, has been shown to induce apoptosis in human hepatocarcinoma SMMC-7721 cells. [ [] ]
Relevance: (S) N-(3-p-methoxylphenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1,8-(3,1-propoxy)-quinolin-4(1H)-one-3-carbonyl hydrazine shares structural similarities with 6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one, including the core quinolone structure with a 6-fluoro and 7-(4-methylpiperazin-1-yl) substituent. It differs from the target compound by having a p-methoxyphenyl group attached to a hydrazone at the 3-position instead of the tosyl group. Additionally, it has a propoxy group bridging positions 1 and 8 of the quinolone, which is absent in the target compound. [ [] ] https://www.semanticscholar.org/paper/ba4a189e29c4f8bdde71d270af646262a6eb0c2b
Compound Description: This compound, known as Cinnamaldehyde ofloxacin-3-ylhydrazone, induces apoptosis in human hepatocarcinoma SMMC-7721 cells. [ [] ]
Compound Description: This compound is a key intermediate in the synthesis of bis-oxadiazole methyl-sulfide derivatives, designed to be antitumor agents. It is obtained by replacing the 3-carboxylic acid group of norfloxacin with a 5-mercapto-1,3,4-oxadiazol-2-yl moiety. [ [] ]
Compound Description: This compound is a key intermediate in the synthesis of oxadiazole thione Mannich bases, designed as potential antitumor agents. It is synthesized by replacing the 3-carboxylic acid group of pefloxacin with a 3H-1,3,4-oxadiazole-2-thione-5-yl moiety. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.